4-Aminopiperidine-1-carbaldehyde

Description

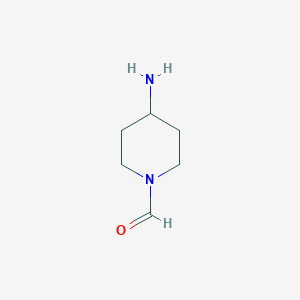

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

4-aminopiperidine-1-carbaldehyde |

InChI |

InChI=1S/C6H12N2O/c7-6-1-3-8(5-9)4-2-6/h5-6H,1-4,7H2 |

InChI Key |

IHERZVGWOOXGGV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)C=O |

Origin of Product |

United States |

Historical Context and Significance of Piperidine Derivatives in Organic Synthesis and Medicinal Chemistry

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous and privileged structure in the realm of organic and medicinal chemistry. Historically, piperidine derivatives have formed the backbone of numerous natural products, most notably alkaloids, which have been utilized for their medicinal properties for centuries. This rich history has cemented the piperidine scaffold as a cornerstone in drug discovery and development.

Structural Attributes of the 4 Aminopiperidine Core and the 1 Carbaldehyde Moiety

The 4-Aminopiperidine-1-carbaldehyde molecule is characterized by two key functional components: the 4-aminopiperidine (B84694) core and the 1-carbaldehyde group. The 4-aminopiperidine core provides a rigid, saturated heterocyclic framework with a primary amino group at the 4-position. This amino group serves as a crucial handle for further chemical modifications, allowing for the introduction of a wide range of substituents through reactions such as acylation, alkylation, and reductive amination. The presence of this basic nitrogen center can also facilitate interactions with biological targets, such as enzymes and receptors.

The 1-carbaldehyde moiety, also known as a formyl group, is attached to the piperidine (B6355638) nitrogen. This aldehyde functionality is a versatile reactive group in organic synthesis. It can participate in a variety of chemical transformations, including nucleophilic additions, Wittig reactions, and the formation of imines and enamines. The electron-withdrawing nature of the carbaldehyde group can also influence the reactivity of the piperidine ring and the basicity of the nitrogen atom. The combination of these two functional groups on a single scaffold offers a unique platform for the synthesis of complex molecules with potential biological activity.

Overview of Research Trajectories for 4 Aminopiperidine 1 Carbaldehyde and Its Analogues

Strategies for the Construction of the Piperidine (B6355638) Ring System

The assembly of the piperidine core can be achieved through various synthetic routes, starting from acyclic or heterocyclic precursors. These methods offer different levels of stereochemical control and functional group tolerance, allowing for the synthesis of a wide range of substituted piperidines.

Catalytic Hydrogenation and Reduction of Pyridine (B92270) Precursors

The catalytic hydrogenation of pyridine and its derivatives is a fundamental and widely utilized method for the synthesis of the piperidine ring. This approach typically involves the use of hydrogen gas and a metal catalyst. researchgate.net

Recent advancements have focused on developing milder and more efficient hydrogenation conditions. For instance, heterogeneous 10% Rh/C has been shown to effectively catalyze the complete hydrogenation of various aromatic rings, including pyridines, at 80 °C in water under 5 atm of H₂ pressure. organic-chemistry.org Another approach involves transfer hydrogenation, which utilizes a hydrogen donor in place of hydrogen gas. A borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia (B1221849) borane (B79455) as the hydrogen source provides various piperidines in good yields and with good cis-selectivities. organic-chemistry.org

Electrocatalytic hydrogenation has emerged as a sustainable alternative to traditional thermochemical methods. nih.govacs.org This technique allows for the hydrogenation of pyridines at ambient temperature and pressure. acs.org Using a carbon-supported rhodium catalyst in a membrane electrode assembly, pyridine can be quantitatively converted to piperidine with high current efficiency. nih.govacs.org

A study on the asymmetric reduction of N-benzylpyridinium salts via transfer hydrogenation using a formic acid/triethylamine mixture and a rhodium-based catalyst has also been reported. dicp.ac.cn This method allows for the synthesis of chiral piperidines. dicp.ac.cn

Table 1: Comparison of Catalytic Hydrogenation Methods for Piperidine Synthesis

| Method | Catalyst/Reagent | Conditions | Advantages |

| Heterogeneous Catalytic Hydrogenation | 10% Rh/C, H₂ | 80 °C, 5 atm, water | Mild conditions, applicable to various heteroaromatics organic-chemistry.org |

| Transfer Hydrogenation | Borane, Ammonia Borane | - | Metal-free, good cis-selectivity organic-chemistry.org |

| Electrocatalytic Hydrogenation | Carbon-supported Rhodium | Ambient temperature and pressure | Sustainable, high energy efficiency nih.govacs.org |

| Asymmetric Transfer Hydrogenation | [RhCp*Cl₂]₂, Formic acid/Triethylamine | - | Synthesis of chiral piperidines dicp.ac.cn |

Intramolecular Alkene Cyclization and Oxidative Amination Approaches

Intramolecular cyclization of functionalized acyclic precursors is a powerful strategy for constructing the piperidine ring. Gold(I)-catalyzed intramolecular hydroamination of unactivated olefins has been developed to form protected nitrogen heterocycles. organic-chemistry.org Similarly, a palladium-catalyzed intramolecular hydroamination of unactivated alkenes proceeds at room temperature and tolerates acid-sensitive functional groups. organic-chemistry.org

Oxidative amination of non-activated alkenes provides another route to substituted piperidines. A gold(I)-catalyzed method allows for the difunctionalization of a double bond with simultaneous formation of the N-heterocycle. nih.gov Palladium catalysis has also been employed for the enantioselective oxidative amination of alkenes. nih.gov

An intramolecular cyclization of alkene-bearing amides can be achieved via hydride transfer. mdpi.com This reaction proceeds efficiently in polar solvents like DMSO or DMF. mdpi.com Another approach involves a Wacker-type aerobic oxidative cyclization of alkenes catalyzed by a base-free Pd(DMSO)₂(TFA)₂ system, which is applicable to the synthesis of various nitrogen heterocycles, including piperidines. organic-chemistry.org

Radical-Mediated Ring Closure Reactions

Radical cyclizations offer a complementary approach to piperidine synthesis, often proceeding under mild conditions and tolerating a variety of functional groups. A cobalt(II)-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been developed for the synthesis of piperidines. nih.gov Copper-catalyzed radical cyclization via 1,6-hydrogen atom transfer is another effective method. nih.gov

Polysubstituted alkylidene piperidines can be synthesized from 1,6-enynes through an intramolecular radical cyclization cascade initiated by triethylborane. nih.gov A similar approach using a copper catalyst can initiate N-radical formation, leading to piperidines through a 1,5-hydrogen atom transfer. nih.gov Furthermore, the radical cyclization of 7-substituted-6-aza-8-bromooct-2-enoates provides a route to 2,4-disubstituted piperidines. organic-chemistry.org

Multi-component Reaction (MCR) Pathways for Piperidine Scaffold Assembly (e.g., Ugi Reaction for 4-aminopiperidine-4-carboxylic acid derivatives)

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. The Ugi four-component reaction (Ugi-4CR) is a prominent MCR that involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgnih.gov This reaction is exothermic and typically completes within minutes. wikipedia.org

A key application of the Ugi reaction in the context of piperidine synthesis is the preparation of 4-aminopiperidine-4-carboxylic acid derivatives. researchgate.net This two-step sequence involves an Ugi four-component reaction and has been successfully applied to the synthesis of complex molecules like carfentanil and remifentanil in shorter times and with better yields than previously described methods. researchgate.net The classic Ugi reaction involves the formation of an imine from an amine and a carbonyl compound, which then reacts with an isocyanide and a carboxylic acid in a series of steps culminating in an irreversible Mumm rearrangement to form the final N-acylamino acid amide product. wikipedia.orgresearchgate.net

Regioselective Introduction and Functionalization of the 4-Amino Group

Once the piperidine ring is constructed, the regioselective introduction of an amino group at the 4-position is a crucial step for the synthesis of 4-aminopiperidine derivatives.

Reductive Amination of 4-Piperidone (B1582916) Derivatives

Reductive amination of 4-piperidone is a direct and widely used method for introducing an amino group at the 4-position. wikipedia.org This reaction involves the condensation of 4-piperidone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding 4-aminopiperidine.

A variety of reducing agents can be employed for this transformation. For instance, the reductive amination of N-substituted piperidones in the presence of an amine and acetic acid, followed by workup, can yield 4-aminopiperidine derivatives. google.com The synthesis of ferrocenophane-appended GPX4 inhibitors utilized the reductive amination of a ferrocene (B1249389) derivative with tert-butyl 4-aminopiperidine-1-carboxylate. acs.org

An alternative strategy for preparing 4-Boc-aminopiperidine involves the reaction of N-benzyl-4-piperidone with an orthoformate to form a ketal, followed by reaction with tert-butyl carbamate (B1207046) to generate an imine, which is then reduced via Pd/C catalytic hydrogenation. google.com Another method describes the synthesis of 4-substituted-4-aminopiperidine derivatives starting from isonipecotate, using a Curtius rearrangement as the key step to introduce the amino group. nih.gov

Table 2: Selected Methods for the Synthesis of 4-Aminopiperidine Derivatives

| Starting Material | Key Reagents/Reaction | Product | Reference |

| N-substituted piperidone | Amine, Acetic Acid | 4-Aminopiperidine derivative | google.com |

| 1,1'-Ferrocenedicarbaldehyde | tert-Butyl 4-aminopiperidine-1-carboxylate, Reductive amination | Ferrocenophane-appended piperidine | acs.org |

| N-Benzyl-4-piperidone | Orthoformate, tert-Butyl carbamate, Pd/C, H₂ | 4-Boc-aminopiperidine | google.com |

| Isonipecotate | Alkylation, Curtius rearrangement | 4-Substituted-4-aminopiperidine derivative | nih.gov |

An in-depth examination of the synthetic pathways leading to this compound and its related derivatives reveals a landscape of sophisticated chemical strategies. These methods are pivotal for accessing this important structural motif, which serves as a building block in medicinal chemistry. nih.govnih.govnih.govnih.gov The synthesis requires careful navigation of functional group compatibility, necessitating advanced techniques in nucleophilic amination, orthogonal protection, selective formylation, and stereochemical control.

Structure Activity Relationship Sar Studies and Analog Design for 4 Aminopiperidine 1 Carbaldehyde Derivatives

Systematic Exploration of Substituent Effects on the Piperidine (B6355638) Ring and Exocyclic Nitrogen

The design of novel bioactive compounds based on the 4-aminopiperidine (B84694) core often involves a systematic investigation of how different substituents at the piperidine ring nitrogen (N-1) and the exocyclic amino nitrogen (at C-4) influence the molecule's interaction with its biological target.

The exocyclic nitrogen at the 4-position is another key site for modification. SAR studies have revealed that the nature of the substituent on this amino group is a major determinant of potency and selectivity. In the development of antifungal 4-aminopiperidines, the length and nature of the alkyl chain attached to the 4-amino group were systematically varied. mdpi.com It was discovered that an n-dodecyl residue at this position, in combination with an appropriate N-1 substituent, led to the most potent compounds. mdpi.com For N-type calcium channel antagonists, this position has been substituted with acyl moieties to modulate activity. nih.gov In the search for cognition enhancers, analogs derived from the extrusion of a nitrogen atom from a piperazine (B1678402) ring to form a 4-aminopiperidine structure have shown significant activity, highlighting the importance of the substitution pattern at this exocyclic nitrogen. nih.gov

Furthermore, modifications can also be made directly to the piperidine ring itself, although this is less common than substitution at the nitrogen atoms. For example, the introduction of a spirocyclic moiety, such as a cyclopropyl (B3062369) ring, onto the piperidine structure has been investigated to study its effect on the interaction with enzymes like dipeptidyl peptidase-4 (DPP-4). beilstein-journals.org Such modifications can alter the conformational rigidity and hydrophobic interactions of the molecule with its target. beilstein-journals.org

Correlations Between Structural Modifications and Biological Activity Profiles

The systematic modifications of the 4-aminopiperidine scaffold have led to clear correlations between specific structural features and the resulting biological activities. These correlations are essential for rational drug design and the optimization of lead compounds.

In the field of antifungal research, a clear SAR has been established. The combination of a benzyl (B1604629) or phenylethyl group at the N-1 position and a long alkyl chain, specifically an n-dodecyl group, at the 4-amino nitrogen results in potent antifungal activity against various Candida and Aspergillus species. mdpi.com These compounds are believed to act by inhibiting sterol C14-reductase and sterol C8-isomerase in the fungal ergosterol (B1671047) biosynthesis pathway. mdpi.com The data suggests that the N-1 substituent provides a crucial anchoring interaction, while the long alkyl chain at the 4-position contributes to membrane disruption or interaction with a hydrophobic pocket in the target enzymes.

The following table summarizes the SAR findings for antifungal 4-aminopiperidine derivatives.

| N-1 Substituent | 4-Amino Substituent | Observed Antifungal Activity | Reference |

|---|---|---|---|

| Benzyl | n-Dodecyl | High activity against Candida and Aspergillus spp. | mdpi.com |

| Phenylethyl | n-Dodecyl | High activity against Candida and Aspergillus spp. | mdpi.com |

| Various other alkyl/aryl | Shorter alkyl chains | Lower or moderate activity | mdpi.com |

In the context of antiviral agents targeting the Hepatitis C virus, SAR studies on a 4-aminopiperidine scaffold identified compounds that inhibit the assembly and release of infectious virus particles. nih.gov A systematic exploration of different linkers and aryl rings attached to the core structure allowed for the identification of derivatives with improved potency and better ADME (absorption, distribution, metabolism, and excretion) properties. nih.gov For instance, the replacement of an initial hit compound's functionalities with various substituted aryl rings and linkers led to the discovery of analogs with significantly enhanced efficacy.

The table below illustrates the optimization of 4-aminopiperidine derivatives as HCV assembly inhibitors.

| Linker 'A' and Aryl Ring 'B' Modifications | Linker 'C' and Ring 'D' Modifications | Biological Activity Profile | Reference |

|---|---|---|---|

| Broad exploration of tolerated functionality | Not specified in initial rounds | Initial hits with moderate potency | nih.gov |

| Optimized Linker 'A' and Ring 'B' | 1,3-cyclobutane linker with various Ring 'D' analogs | Increased potency against HCV and improved ADME properties | nih.gov |

For N-type calcium channel blockers, the antinociceptive activity was found to be highly dependent on the nature of the substituents on both nitrogen atoms of the 4-aminopiperidine core. nih.gov The introduction of bulky, hydrophobic groups was a key strategy, leading to compounds with potent action against pain and neuropathic pain. nih.gov

Chiral Influences on Molecular Recognition and Efficacy

Chirality, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of 4-aminopiperidine-1-carbaldehyde derivatives. Since biological targets such as enzymes and receptors are themselves chiral, they can exhibit stereospecific recognition, leading to significant differences in the efficacy and safety profiles of enantiomers.

The study of chiral recognition is fundamental to understanding how these molecules interact with their biological counterparts. nih.gov The introduction of a chiral center, for example, by substituting the piperidine ring in a way that creates a stereocenter, necessitates the evaluation of the individual enantiomers. It is common for one enantiomer (the eutomer) to be significantly more active than the other (the distomer). This is because the eutomer can achieve a more favorable three-point attachment to the binding site on the target protein, while the distomer cannot.

Recent research has focused on designing molecules that exhibit self-enantiorecognition, which can be a valuable tool in asymmetric synthesis and the study of supramolecular interactions. nih.gov For 4-aminopiperidine derivatives, if a chiral center is present, the separation and independent testing of the enantiomers are crucial steps in the drug development process. For example, in the development of an analog of Alogliptin, a DPP-4 inhibitor, the (R)-configuration of the 3-aminopiperidinyl moiety is essential for its potent inhibitory activity. beilstein-journals.org This highlights the critical role of stereochemistry in the molecular recognition process between the ligand and the active site of the enzyme. beilstein-journals.org

Research Applications of 4 Aminopiperidine 1 Carbaldehyde and Analogues in Chemical Biology and Drug Discovery

Development of Enzyme and Protein Modulators

The unique three-dimensional structure of the 4-aminopiperidine (B84694) ring allows it to serve as a versatile anchor, presenting substituents in well-defined vectors to interact with biological targets. This property has been exploited to design a range of potent and selective modulators for various enzymes and proteins.

Inhibition of SMYD3 Methyltransferase

Recent research has identified the SET and MYND domain-containing protein 3 (SMYD3) methyltransferase as a promising target in oncology. Overexpressed in several cancers, SMYD3 plays a role in cell proliferation and signaling pathways. In the quest for potent SMYD3 inhibitors, scientists have successfully utilized the 4-aminopiperidine scaffold.

A notable breakthrough was the development of EM127 (also referred to as 11C), a 4-aminopiperidine derivative that acts as a site-specific covalent inhibitor of SMYD3. mdpi.comresearchgate.net This compound was engineered by incorporating a reactive 2-chloroethanoyl group onto a reversible inhibitor scaffold. researchgate.net Crystallographic studies revealed that EM127 selectively targets Cysteine 186, a residue located in the substrate-binding pocket of the enzyme. mdpi.comresearchgate.net This covalent modification leads to a potent and sustained inhibition of SMYD3's methyltransferase activity. researchgate.net In cellular assays, EM127 demonstrated a stronger inhibitory effect than reference compounds and effectively reduced the proliferation of breast cancer cell lines. mdpi.comresearchgate.net Furthermore, it decreased the expression of genes known to be regulated by SMYD3 and involved in tumor biology, highlighting the therapeutic potential of this class of compounds. mdpi.comresearchgate.net

| Compound | Target | Mechanism of Action | Key Findings |

| EM127 (11C) | SMYD3 Methyltransferase | Covalent, site-specific inhibition targeting Cys186 | Potent and prolonged attenuation of methyltransferase activity; reduced proliferation of breast cancer cells. mdpi.comresearchgate.net |

Modulation of NLRP3 Inflammasome Activity

The NOD-like receptor pyrin domain-containing protein 3 (NLRP3) inflammasome is a critical component of the innate immune system. Its aberrant activation is linked to a host of inflammatory diseases, including gout and neuroinflammatory conditions. researchgate.netacs.orgacs.org Consequently, the development of NLRP3 inhibitors is an area of intense research. The piperidine (B6355638) scaffold has been a key structural element in the design of novel NLRP3 modulators.

One strategy has involved a scaffold hybrid approach, combining the structure of a natural product, Tanshinone I, with a piperidine moiety. This led to the discovery of a new class of potent and selective NLRP3 inhibitors. acs.org Mechanistic studies showed that these hybrid compounds interfere with the assembly of the inflammasome complex by inhibiting the oligomerization of the apoptosis-associated speck-like (ASC) protein, a crucial step in NLRP3 activation. acs.org Furthermore, compounds containing a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one substructure have also been identified as NLRP3 inhibitors. researchgate.net Another relevant natural product is piperlongumine, an alkaloid containing a piperidine ring, which has been identified as a natural inhibitor of the NLRP3 inflammasome by disrupting its assembly. nih.gov These findings underscore the utility of the piperidine core in creating structurally diverse molecules capable of modulating the complex protein-protein interactions that govern NLRP3 inflammasome activity.

Inhibition of Hepatitis C Virus (HCV) Assembly

The hepatitis C virus (HCV) life cycle presents multiple targets for therapeutic intervention. While many approved drugs target viral replication, the assembly of new viral particles represents an alternative and attractive strategy. High-throughput screening identified 4-aminopiperidine (4AP) derivatives as potent inhibitors of HCV proliferation. nih.gov

Further investigation revealed that this chemotype does not interfere with viral entry or replication but specifically inhibits the assembly and release of infectious virions. nih.gov The lead compound from the screen was found to act synergistically with approved direct-acting antivirals, suggesting its potential use in combination therapies. nih.gov A subsequent medicinal chemistry campaign focused on optimizing the 4AP scaffold. The synthesis involved the reductive amination of 4-amino-1-Boc-piperidine, followed by the introduction of various functionalities. nih.gov This led to the identification of analogues with enhanced potency against HCV, reduced toxicity, and improved metabolic properties, demonstrating favorable distribution to the liver in preclinical models. nih.gov

| Scaffold | Target | Mechanism of Action | Key Findings |

| 4-Aminopiperidine (4AP) | HCV Life Cycle | Inhibition of viral assembly and release | Potent inhibition of HCV proliferation; synergistic effects with approved drugs; optimized analogues show improved potency and ADME properties. nih.gov |

Targeting Fungal Ergosterol (B1671047) Biosynthesis Enzymes

Invasive fungal infections pose a significant threat, particularly to immunocompromised individuals, necessitating the development of new antifungal agents. The ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity, is a well-established target for antifungal drugs. Inspired by existing piperidine-based agrofungicides, researchers have explored 4-aminopiperidines as a novel class of antifungals for human use. mdpi.com

A library of over 30 4-aminopiperidine derivatives was synthesized and evaluated for antifungal activity against clinically relevant species, including Candida and Aspergillus. mdpi.com Structure-activity relationship (SAR) studies revealed that combining a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen with a long alkyl chain (n-dodecyl) at the 4-amino position resulted in the most potent antifungal activity. mdpi.com Mechanistic studies indicated that these compounds act by inhibiting two key enzymes in the ergosterol pathway: sterol C14-reductase and sterol C8-isomerase. mdpi.com The top compounds showed efficacy comparable to approved antifungal drugs, identifying the 4-aminopiperidine core as a promising lead structure for the development of new agents targeting fungal ergosterol biosynthesis. mdpi.com

| Lead Compounds | Target Enzymes | Mechanism of Action | Antifungal Activity |

| 1-benzyl-N-dodecylpiperidin-4-amine | Sterol C14-reductase, Sterol C8-isomerase | Inhibition of ergosterol biosynthesis | Potent activity against Candida spp. and Aspergillus spp. mdpi.com |

| N-dodecyl-1-phenethylpiperidin-4-amine | Sterol C14-reductase, Sterol C8-isomerase | Inhibition of ergosterol biosynthesis | Potent activity against Candida spp. and Aspergillus spp. mdpi.com |

Exploration of Affinities for Other Receptors and Enzymes

The structural versatility of the 4-aminopiperidine scaffold has made it a valuable component in the design of ligands for a wide array of other biological targets.

GPR119 Agonists: G protein-coupled receptor 119 (GPR119) is a target for type 2 diabetes because its activation enhances glucose-dependent insulin (B600854) secretion. Current time information in Bangalore, IN.nih.gov Optimization of a pyrimidine-based series of GPR119 agonists involved replacing a linker oxygen with a nitrogen atom, leading to N-(Piperidin-4-yl)amine derivatives. Current time information in Bangalore, IN. The introduction of a trifluoromethyl group to this nitrogen linker significantly boosted agonist activity, resulting in a potent and orally bioavailable GPR119 agonist that effectively lowered plasma glucose in animal models. Current time information in Bangalore, IN.

HDAC Inhibitors: Histone deacetylases (HDACs) are important targets in cancer therapy. Novel HDAC6-selective inhibitors have been developed using a 4-aminopiperidine-1-carboxamide (B2670209) core structure. These inhibitors enhanced the growth-inhibitory activity of the proteasome inhibitor bortezomib (B1684674) in breast cancer cells. Additionally, N-substituted 4-alkylpiperidine hydroxamic acids have been identified as a new class of submicromolar HDAC inhibitors with antiproliferative activity. mdpi.com

5-HT6 Antagonists: The serotonin (B10506) 6 (5-HT6) receptor is a target for improving cognitive function in neurodegenerative disorders like Alzheimer's disease. nih.gov The development of selective 5-HT6 antagonists has involved various chemical scaffolds, including piperidinoindole analogues, which have shown high affinity for the receptor. nih.gov

Somatostatin Receptors: Somatostatin receptors, particularly the sst4 subtype, are involved in pain and inflammation. The development of selective agonists has focused on peptidomimetic structures. One such selective sst4 agonist, J-2156, demonstrated the ability to inhibit the release of sensory neuropeptides and reduce inflammatory responses in rodent models, highlighting the potential for novel anti-inflammatory and analgesic agents targeting this receptor.

Incorporation into Advanced Peptide Architectures

Beyond its use in traditional small-molecule drug design, the 4-aminopiperidine framework is being integrated into more complex molecular structures, such as peptides. This application leverages the conformational constraints imposed by the piperidine ring to influence the secondary structure of peptide chains.

A key building block in this area is 4-aminopiperidine-4-carboxylic acid, a cyclic α,α-disubstituted amino acid. acs.org Its incorporation into peptides has been shown to induce and stabilize helical conformations, even in short peptide sequences dissolved in water. acs.org This is a significant advantage, as many peptides are disordered in aqueous solutions. The ability to create water-soluble, highly helical peptides opens up possibilities for designing peptidomimetics with enhanced stability, bioavailability, and target affinity. The synthesis of such modified amino acids and their incorporation into peptide chains using solid-phase peptide synthesis (SPPS) techniques are paving the way for novel peptide-based therapeutics with precisely controlled three-dimensional structures. acs.org

Enhancement of Peptide Helical Structure Stability

The introduction of non-proteinogenic amino acids into peptide sequences is a well-established strategy to enforce specific secondary structures, such as helices, which are often crucial for biological activity. Analogues of 4-Aminopiperidine-1-carbaldehyde, particularly 4-aminopiperidine-4-carboxylic acid (Api), have been investigated for their ability to stabilize helical conformations in peptides. nih.gov

Previous studies have demonstrated that the incorporation of cyclic diamino acid residues like Api can enhance the helical structure of peptides. nih.gov The rigid piperidine ring restricts the conformational freedom of the peptide backbone, thereby favoring a helical fold. While in some instances the contribution of Api to further stabilizing an already helical peptide was found to be modest, its presence was crucial in maintaining the desired secondary structure. nih.gov The substitution of naturally occurring amino acids, such as lysine (B10760008), with Api has been shown to preserve the helical structure of antimicrobial peptides. nih.gov

Another analogue, cis-4-aminopiperidine-3-carboxylic acid (cis-APiC), has also been identified as a building block that promotes mixed-helical folding in unnatural peptides, further highlighting the utility of the 4-aminopiperidine scaffold in controlling peptide secondary structure. rsc.org

Improvement of Peptide Water Solubility

A significant challenge in the development of peptide-based therapeutics is their often-poor water solubility. The incorporation of polar or charged moieties is a common approach to address this issue. The 4-aminopiperidine core, with its basic nitrogen atom, offers a valuable tool for enhancing the aqueous solubility of peptides.

Research has shown that introducing 4-aminopiperidine-4-carboxylic acid (Api) residues into peptides can improve their water solubility. nih.govacs.orgnih.gov Similarly, studies with cis-4-aminopiperidine-3-carboxylic acid (cis-APiC) have demonstrated its effectiveness in enhancing the aqueous solubility of mixed-helical peptides without negatively impacting their helical structure. rsc.org The ability to improve solubility while maintaining or enhancing structural stability makes these analogues highly attractive for peptide drug design.

Modulation of Proteolytic Resistance (e.g., against digestive enzymes)

Peptides administered orally are susceptible to degradation by digestive enzymes, which significantly limits their bioavailability. A key strategy to overcome this is the incorporation of modified amino acids that are not recognized by proteases. Analogues of this compound have shown considerable promise in this regard.

Studies on antimicrobial peptides have revealed that substituting lysine residues with 4-aminopiperidine-4-carboxylic acid (Api) can enhance their resistance to digestive enzymes like proteinase K. nih.gov When Api residues were incorporated near the known cleavage site of a peptide, a significant increase in its half-life was observed upon treatment with proteinase K. nih.gov This demonstrates that the steric bulk and unnatural structure of the Api residue can effectively shield the peptide bond from enzymatic hydrolysis.

The general strategy of replacing natural L-amino acids with non-proteinogenic amino acids is a widely recognized method for increasing resistance to proteolysis. nih.gov The use of 4-aminopiperidine-based residues aligns with this approach, offering a robust method to improve the stability of peptides in biological environments.

Table 1: Impact of 4-Aminopiperidine-4-carboxylic acid (Api) Incorporation on Peptide Properties

| Property | Observation | Reference |

|---|---|---|

| Helical Structure Stability | Preservation and enhancement of helical content in peptides. | nih.gov |

| Water Solubility | Increased aqueous solubility of modified peptides. | nih.govacs.orgnih.gov |

| Proteolytic Resistance | Enhanced stability against degradation by enzymes such as proteinase K. | nih.gov |

Utilization as Key Building Blocks in Diverse Organic Syntheses

Beyond their applications in peptide chemistry, 4-aminopiperidine derivatives are versatile building blocks in organic synthesis, enabling the construction of complex molecular architectures.

Precursors for Complex Heterocyclic Scaffolds

The piperidine ring is a prevalent N-heterocyclic motif found in numerous FDA-approved drugs. researchgate.net Derivatives of 4-aminopiperidine serve as crucial starting materials for the synthesis of more elaborate heterocyclic systems. For instance, N-protected 4-aminopiperidines are key intermediates in the synthesis of piperazine-based CCR5 antagonists, which have applications as HIV-1 entry inhibitors.

The strategic functionalization of the 4-aminopiperidine scaffold allows for the construction of diverse molecular frameworks. The amino group at the 4-position provides a convenient handle for further chemical modifications, leading to the generation of libraries of compounds with potential biological activities.

Components in Multi-component Coupling Reactions

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the rapid assembly of complex molecules from simple starting materials in a single step. The 4-aminopiperidine scaffold has been successfully employed in such reactions.

For example, a four-component synthesis of piperidone scaffolds has been developed that utilizes derivatives of 4-aminopiperidine. researchgate.net These reactions can generate significant molecular complexity and stereochemical diversity in a highly convergent manner. The ability to incorporate the 4-aminopiperidine unit into complex structures through MCRs underscores its value as a versatile building block for combinatorial chemistry and drug discovery programs. The use of such building blocks in MCRs facilitates the exploration of vast chemical space to identify novel bioactive compounds.

Advanced Spectroscopic and Analytical Characterization Techniques for 4 Aminopiperidine 1 Carbaldehyde Research

Vibrational Spectroscopy for Functional Group Identification (e.g., FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is instrumental in identifying the key functional groups within the 4-Aminopiperidine-1-carbaldehyde molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound and its derivatives reveals characteristic absorption bands. For instance, in related 4-aminopiperidine (B84694) structures, the N-H stretching vibrations of the primary amine group are typically observed in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the carbaldehyde group is expected to produce a strong absorption band around 1680-1700 cm⁻¹. The C-N stretching vibrations of the piperidine (B6355638) ring and the amine group would appear in the fingerprint region, typically between 1000 cm⁻¹ and 1300 cm⁻¹. Studies on similar compounds, such as 4-aminopyridine, show N-H asymmetric stretching around 3436 cm⁻¹ and C=N stretching of the pyridine (B92270) ring at 1602 cm⁻¹. researchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. For a related compound, ethyl 4-aminopiperidine-1-carboxylate, FT-Raman analysis was conducted using a Bruker MultiRAM spectrometer, highlighting its utility in characterizing the vibrational modes of the piperidine core and its substituents. nih.gov

Table 1: Key FT-IR Data for Related Aminopiperidine Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amine (N-H) | Stretching | 3300-3500 | researchgate.net |

| Carbonyl (C=O) | Stretching | 1680-1700 | bccampus.ca |

| C-N | Stretching | 1000-1300 | bccampus.ca |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound, providing detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different protons in the molecule. The proton of the carbaldehyde group (CHO) is expected to appear as a singlet in the downfield region, typically between δ 9-10 ppm. The protons on the piperidine ring would show complex splitting patterns in the aliphatic region (δ 1-4 ppm). The protons on the carbon bearing the amino group (CH-NH₂) and the protons on the carbons adjacent to the ring nitrogen would have characteristic chemical shifts. For example, in a predicted ¹H NMR spectrum of 4-aminopiperidine, signals are observed across a range, indicating the different electronic environments of the piperidine protons. hmdb.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carbaldehyde group would be highly deshielded, appearing at a chemical shift of around δ 190-200 ppm. The carbons of the piperidine ring would resonate in the range of δ 20-60 ppm. The carbon atom attached to the amino group would also have a characteristic chemical shift. For instance, predicted ¹³C NMR data for 4-methoxybenzaldehyde (B44291) shows the carbonyl carbon at a significantly downfield shift. hmdb.ca In related aminopiperidine structures, the carbon atoms of the piperidine ring show distinct signals that are influenced by the substituents. rsc.orgchemicalbook.com

Table 2: Predicted NMR Data for 4-Aminopiperidine and Related Structures

| Nucleus | Functional Group | Predicted Chemical Shift (δ ppm) | Reference |

| ¹H | Aldehyde (CHO) | 9-10 | hmdb.ca |

| ¹³C | Carbonyl (C=O) | 190-200 | hmdb.ca |

| ¹³C | Piperidine Ring Carbons | 20-60 | rsc.orgchemicalbook.com |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and investigating the fragmentation patterns of this compound, confirming its elemental composition.

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would reveal the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For instance, the mass spectrum of a related compound, ethyl 4-aminopiperidine-1-carboxylate, shows a molecular ion peak and other fragment ions. nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), allowing for the determination of the elemental formula of the molecule and its fragments. This is crucial for distinguishing between compounds with the same nominal mass. For example, the monoisotopic mass of 1-(4-Aminobutanoyl)piperidine-4-carbaldehyde has been determined with high precision using this technique. nih.gov

Table 3: Mass Spectrometry Data for Related Compounds

| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragments (m/z) | Reference |

| Ethyl 4-aminopiperidine-1-carboxylate | ESI | 172.23 | 155, 106 | nih.gov |

| 1-(4-Aminobutanoyl)piperidine-4-carbaldehyde | - | 198.136827821 (Monoisotopic) | - | nih.gov |

X-ray Crystallography for Solid-State Structure Determination and Protein-Ligand Complex Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of this compound in its solid state and for analyzing its binding mode within protein targets.

Protein-Ligand Complex Analysis: In the context of drug discovery, X-ray crystallography is used to visualize how a ligand like a 4-aminopiperidine derivative binds to its protein target. nih.gov This provides critical insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the ligand's affinity and selectivity. For example, the X-ray crystal structure of an analogue bound to protein kinase B (PKBβ) revealed a binding mode where the 4-amino substituent interacts with specific amino acid residues in the protein's binding pocket. nih.gov This structural information is crucial for the rational design and optimization of more potent and selective inhibitors. nih.gov

Green Chemistry Principles in the Research and Development of 4 Aminopiperidine 1 Carbaldehyde Derivatives

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. researchgate.netprimescholars.com Reactions with high atom economy, such as additions and rearrangements, are inherently less wasteful as they minimize the formation of byproducts. primescholars.comscranton.edu In contrast, substitution and elimination reactions often have lower atom economies. researchgate.net

For the synthesis of 4-aminopiperidine (B84694) derivatives, strategies are employed to maximize atom economy. Multi-component reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are particularly effective. ajchem-a.comresearchgate.net For instance, the Ugi four-component reaction has been successfully applied to synthesize 4-aminopiperidine-4-carboxylic acid derivatives, offering a more efficient route compared to traditional multi-step syntheses. researchgate.net Such one-pot procedures significantly reduce waste by eliminating the need for intermediate isolation and purification steps, which are major sources of solvent and material loss. acs.orgacs.org

Waste minimization extends beyond atom economy to include the reduction of all materials used in a process. researchgate.netresearchgate.net A key strategy is "telescoping," where sequential reaction steps are conducted in a single reactor without isolating intermediates. acs.orgacs.org This approach not only saves on solvents and energy but also reduces processing time and capital cost. Another critical aspect is the use of catalytic reagents over stoichiometric ones. Catalysts are used in small amounts and can be recycled, drastically reducing the waste generated compared to reagents that are consumed in the reaction. ajchem-a.comnih.gov

Table 1: Comparison of Reaction Types and Atom Economy

| Reaction Type | General Atom Economy | Relevance to Piperidine (B6355638) Synthesis |

|---|---|---|

| Addition | 100% | Hydrogenation of pyridines to form the piperidine ring. nih.gov |

| Rearrangement | 100% | Curtius rearrangement used in some synthetic routes. nih.gov |

| Substitution | <100% | Introduction of functional groups onto the piperidine ring. |

| Elimination | <100% | Often generates significant byproducts. |

| Multi-component | High | Efficient one-pot synthesis of highly substituted piperidines. researchgate.netresearchgate.net |

This table is generated based on established chemical principles to be interactive and illustrative.

Development of Environmentally Benign Solvents and Reagents

The choice of solvents and reagents is a critical factor in the environmental impact of a synthetic process. Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Research into piperidine synthesis has explored several greener alternatives. curtin.edu.au Water is an ideal green solvent due to its non-toxicity, availability, and non-flammability. researchgate.netgoogle.com Methods have been developed for the amination of pyridine (B92270) derivatives and for multi-component reactions to synthesize heterocyclic compounds in aqueous media. researchgate.netacs.orgnih.gov

Other innovative green solvents include:

Deep Eutectic Solvents (DES): These are mixtures of compounds that have a much lower melting point than their individual components. A DES made from glucose and urea (B33335) has been shown to be an effective and inexpensive medium for synthesizing piperidin-4-one derivatives, which are precursors to the target compounds. asianpubs.org

Polyethylene Glycols (PEGs): These are non-toxic, biodegradable polymers that can serve as effective reaction media, sometimes also acting as catalysts. curtin.edu.auresearchgate.net

Supercritical Carbon Dioxide (scCO₂): This solvent has gas-like viscosity and diffusivity, allowing for rapid reactions, and is non-toxic and environmentally benign. curtin.edu.au

Beyond solvents, the development of safer reagents is crucial. A notable example in the synthesis of 4-aminopiperidine derivatives is the move away from highly toxic reagents like diethylaluminum cyanide. nih.gov In reductive amination, a key reaction for forming C-N bonds, hazardous reducing agents can be replaced with more benign alternatives like polymethylhydrosiloxane (B1170920) (PMHS) or through catalytic transfer hydrogenation using formic acid or isopropanol (B130326) as a hydrogen source. organic-chemistry.org

Table 2: Examples of Green Solvents in Heterocyclic Synthesis

| Solvent | Properties | Example Application |

|---|---|---|

| Water | Non-toxic, non-flammable, abundant | Multi-component synthesis of heterocycles. researchgate.net |

| Deep Eutectic Solvents (DES) | Biodegradable, low cost, low volatility | Synthesis of piperidin-4-one derivatives. asianpubs.org |

| Polyethylene Glycol (PEG) | Non-toxic, biodegradable, can be catalytic | Condensation reactions for heterocycle formation. researchgate.net |

| 2-MeTHF | Bio-derived, lower environmental impact than THF | Used in heterogeneously catalyzed hydrogenation processes. acs.org |

This table is generated based on search results to be interactive and illustrative.

Catalytic Efficiency and Reaction Optimization

Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The development of catalysts for synthesizing piperidine derivatives is an active area of research. Both homogeneous and heterogeneous catalysts are employed, with the latter being particularly advantageous for ease of separation and recycling.

Recent advances include:

Metal Catalysis: A wide range of transition metals, including iridium, rhodium, palladium, ruthenium, and nickel, are used to catalyze key steps like hydrogenation of pyridines and reductive amination. nih.govacs.org For instance, iridium complexes have been used for transfer hydrogenation in aqueous media, providing an environmentally friendly route to α-alkylated amines. organic-chemistry.org

Organocatalysis: Small organic molecules can be used to catalyze reactions, avoiding the use of potentially toxic or expensive metals. nih.gov Proline and its derivatives, for example, are effective in the condensation of aldehydes. pharmafeatures.com

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild conditions, often in aqueous solutions. Chemo-enzymatic cascades, using enzymes like 6-hydroxy-D-nicotine oxidase (6-HDNO) and ene-reductases (EneIREDs), have been developed for the highly efficient and stereoselective synthesis of chiral piperidines. nih.gov

Reaction optimization is the process of adjusting conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize energy consumption and byproducts. rsc.orgbiosynce.com Automated systems can now rapidly screen a wide range of reaction parameters, accelerating the development of optimized processes. acs.org For example, reducing catalyst loading to as low as 1 mol% while maintaining high conversion rates is a key goal that has been achieved in certain organocatalytic reactions. pharmafeatures.com

Energy Efficiency and Process Streamlining

Reducing energy consumption is a critical aspect of green process development. This is often achieved by designing more efficient and streamlined synthetic routes. pharmafeatures.com Traditional batch manufacturing, with its repeated heating, cooling, and separation steps, is often energy-intensive.

Modern approaches to improve energy efficiency include:

Process Intensification: This involves developing smaller, more efficient production systems. Continuous flow chemistry, where reactants are continuously pumped through a reactor, is a prime example. pharmafeatures.com Flow reactors offer superior heat and mass transfer, allowing for better temperature control, reduced reaction times, and safer handling of hazardous intermediates. acs.orgpharmafeatures.com

Alternative Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. researchgate.net Similarly, photo-induced reactions, using light to initiate chemical transformations, can be more energy-efficient than thermal methods, as seen in allylic bromination processes where reaction times were cut from 1.5 hours to 20 minutes. rsc.org

By systematically applying these green chemistry principles, the research and development of 4-Aminopiperidine-1-carbaldehyde derivatives can be guided towards more sustainable, efficient, and environmentally responsible manufacturing processes.

Q & A

Basic Research Questions

Q. What are the established synthetic methods for preparing 4-Aminopiperidine-1-carbaldehyde and its derivatives?

- Methodology :

- Parallel synthesis : Utilize solution-phase reactions with flow hydrogenation to optimize yield and reduce reaction time. For example, 1-aryl-4-aminopiperidine analogues can be synthesized via modular routes involving reductive amination or carbamate coupling .

- Purification : Apply column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: methanol/water) to isolate pure compounds. Monitor purity via HPLC or TLC .

- Table 1 : Common Synthetic Approaches

| Method | Key Steps | Reference |

|---|---|---|

| Parallel Synthesis | Solution-phase reactions, flow H₂ | |

| Reductive Amination | Amine + aldehyde under H₂ catalysis |

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for volatile steps .

- Spill Management : Absorb spills with inert material (e.g., vermiculite), avoid dust generation, and dispose as hazardous waste .

- Storage : Store in airtight containers at 2–8°C, away from acids or oxidizing agents .

Q. How can researchers effectively characterize the crystalline structure of this compound?

- Methodology :

- Single-crystal X-ray diffraction (SC-XRD) : Use SHELX software (SHELXL for refinement, SHELXS for structure solution) to resolve atomic coordinates. Validate hydrogen bonding via OLEX2 .

- Visualization : Generate ORTEP diagrams (e.g., ORTEP-3) to illustrate thermal ellipsoids and molecular geometry .

Advanced Research Questions

Q. How can computational drug design enhance the synthesis of this compound derivatives with targeted biological activity?

- Methodology :

- Library Design : Use docking studies (e.g., AutoDock Vina) to predict binding affinities for biological targets (e.g., GPCRs). Prioritize derivatives with high predicted activity for synthesis .

- QSAR Modeling : Train models on existing bioactivity data to correlate substituent effects (e.g., electron-withdrawing groups) with potency .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural elucidation?

- Methodology :

- Iterative Refinement : Cross-validate NMR (¹H/¹³C) and SC-XRD data. For example, if NMR suggests axial chirality but XRD shows planar geometry, re-examine solvent effects or crystal packing .

- Advanced Techniques : Use dynamic NMR (DNMR) to study conformational equilibria or synchrotron radiation for high-resolution XRD .

Q. What are the challenges in establishing structure-activity relationships (SAR) for piperidine-based derivatives, and how can they be methodologically addressed?

- Methodology :

- High-Throughput Screening (HTS) : Test derivatives against enzyme assays (e.g., kinase inhibition) to generate dose-response curves. Use statistical tools (ANOVA) to identify significant SAR trends .

- Metabolic Stability Studies : Employ liver microsome assays to correlate substituent hydrophobicity (logP) with metabolic half-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.